

Bromhexine hydrochloride content uniformity testing

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Compound Focus: Bromhexine Hydrochloride

CAS No.: 611-75-6

Cat. No.: S522077

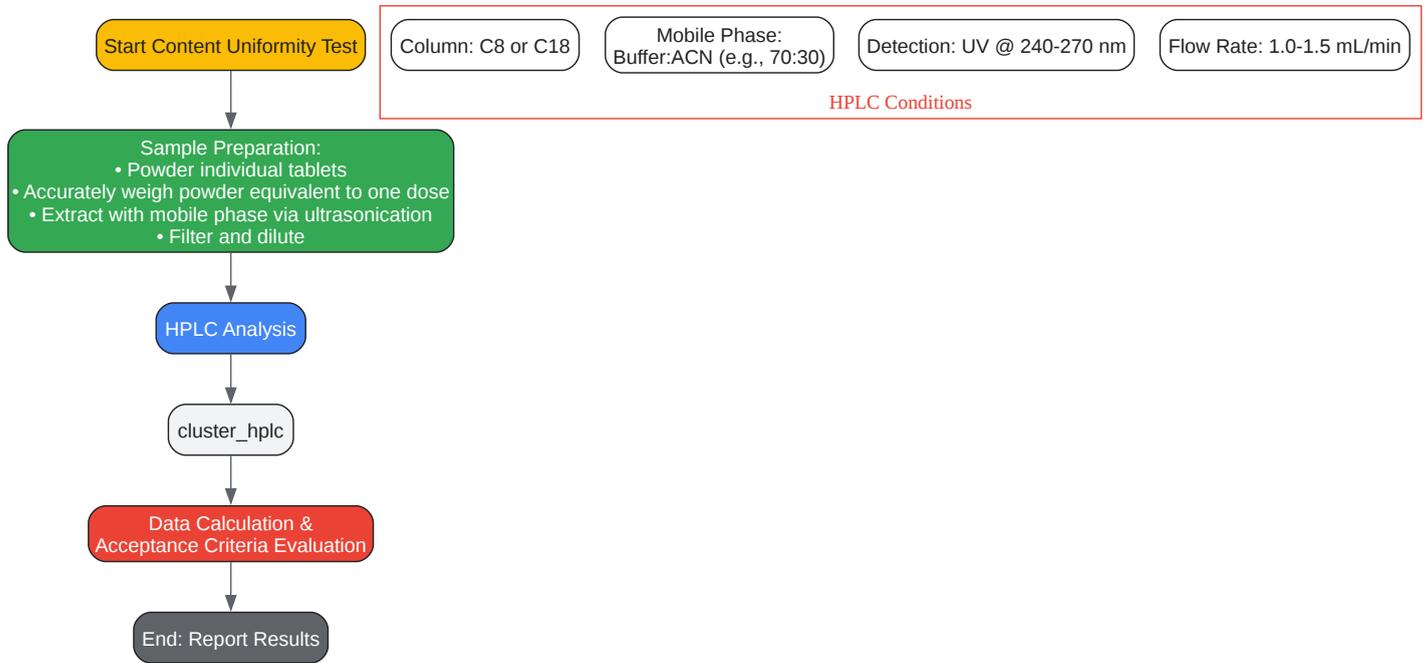
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Analytical Techniques for Content Uniformity

For precise and accurate content uniformity testing of BHX in solid dosage forms, chromatographic methods are superior due to their specificity and ability to separate the active ingredient from excipients and impurities.

Method	Key Parameters	Application & Notes
HPLC [1] [2]	Column: ODS C8 (250 x 4.6 mm, 5 µm) or C18. Mobile Phase: Phosphate buffer (pH 3):Acetonitrile (70:30, v/v) or Methanol:Water (90:10, v/v, pH 2.5). Flow Rate: 1.0 - 1.5 mL/min. Detection: UV at 240 nm [2] or 270 nm [1]. Retention Time (BHX): ~6 [2] to 15.5 minutes [1]. High specificity; suitable for quantifying BHX in the presence of its impurities (Impurity B and C) [2] or other drugs in combination products [1].	HPTLC-Densitometry [2] Stationary Phase: Silica gel plates. Mobile Phase: Hexane:Acetone:Ammonia solution (9:0.5:0.08, by volume). Detection: UV scanning at 240 nm. Linearity: 0.40-10.00 µg/band for BHX. A simpler, cost-effective alternative to HPLC; allows for parallel analysis of multiple samples, increasing throughput.

The following workflow generalizes the content uniformity testing process using HPLC, which can be adapted based on specific formulation requirements.



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Detailed Experimental Protocols

Protocol 1: HPLC for Content Uniformity and Impurity Detection

This method is validated for determining BHX in the presence of its two major impurities [2].

- **Instrumentation:** HPLC system with UV/VIS detector, C18 column (e.g., 250 mm x 4.6 mm, 5 μ m), and data acquisition software.
- **Chromatographic Conditions:**
 - **Mobile Phase:** Methanol:Water (90:10, v/v). Adjust the pH to 2.5 with O-phosphoric acid.
 - **Flow Rate:** 1.5 mL/min.
 - **Column Temperature:** 40°C.
 - **Detection Wavelength:** 240 nm.
 - **Injection Volume:** 20 μ L.
 - **Run Time:** ~6 minutes.
- **Standard Solution Preparation:**
 - Accurately weigh about 10 mg of BHX reference standard into a 10 mL volumetric flask.
 - Dissolve and make up to volume with the mobile phase to obtain a 1000 μ g/mL stock solution.
 - Further dilute aliquots of this stock solution with the mobile phase to prepare working standards in the range of 4.00-40.00 μ g/mL.
- **Test Sample Preparation:**
 - For content uniformity, individually powder at least 10 tablets.
 - Accurately weigh a portion of the powder equivalent to one dose of BHX (e.g., 8 mg) and transfer to a suitable volumetric flask (e.g., 100 mL).
 - Add about 75% of the mobile phase, sonicate for 15-20 minutes with occasional shaking to dissolve the API, and cool to room temperature.
 - Dilute to volume with the mobile phase and mix well.
 - Filter a portion of the solution through a 0.45 μ m or 0.2 μ m membrane filter, discarding the first few mL of the filtrate.
 - Further dilute the filtrate quantitatively with the mobile phase to obtain a final concentration within the linear range of the method (e.g., ~25 μ g/mL).
- **Procedure:** Inject the standard and test solutions separately. Measure the peak areas and calculate the content of BHX in each tablet using the calibration curve.

Protocol 2: Sample Preparation for Orodispersible Tablets (ODTs)

This protocol is tailored for modern ODT formulations, which can be sensitive to processing [3].

- **Procedure:**
 - **Weigh and Powder:** Accurately weigh individual orodispersible tablets. Gently powder each tablet individually without significant pressure that might cause compaction or loss.
 - **Transfer:** Quantitatively transfer the entire powdered sample to a volumetric flask.
 - **Extract:** Add a sufficient volume of the mobile phase (as specified in the HPLC protocol) to the flask. Use ultrasonication for approximately 15-20 minutes to ensure complete extraction of BHX from the co-processed excipients.

- **Dilute and Filter:** Allow the solution to return to room temperature. Dilute to volume with the mobile phase and mix. Filter through a 0.45 µm membrane filter before HPLC injection.

Formulation Considerations for Testing

The formulation of the dosage form can significantly impact the sample preparation and analysis.

- **Co-processed Excipients:** Modern ODTs often use co-processed excipients like F-Melt, Ludiflash, or Pharmaburst 500 to achieve fast disintegration and good mechanical strength [3]. The sample preparation protocol must ensure complete extraction of BHX from these complex matrices, which is why ultrasonication is recommended.
- **Polymer-based Prolonged-Release Minitablets:** For sustained-release formulations containing polymers like HPMC or sodium alginate, the dissolution test is critical for release rate characterization [4]. However, for content uniformity testing, the sample preparation must be robust enough to ensure the complete extraction of the API from the polymeric matrix.

Method Validation Parameters

Any analytical method used for content uniformity must be validated. The following table summarizes the key validation parameters and typical results for the described HPLC method, based on ICH guidelines [1] [2].

Validation Parameter	Results for HPLC Method
Linearity	Demonstrated over a range of 4.00-40.00 µg/mL [2] (or 15-55 µg/mL [1]). Correlation coefficient (r^2) > 0.999 is expected.
Accuracy (Recovery)	Close to 100% (e.g., 99.35% for BHX in a combination tablet) [1].
Precision	Low Relative Standard Deviation (RSD) for both intra-day and inter-day variations (e.g., < 2%) [1].
Specificity	No interference from tablet excipients or known impurities (Impurity B and C), with well-resolved peaks [2].

Validation Parameter	Results for HPLC Method
LOD/LOQ	LOD and LOQ were adequately determined, confirming method sensitivity for detecting impurities and quantifying the API [2].
Robustness	The method remains unaffected by small, deliberate variations in chromatographic conditions (e.g., mobile phase pH, flow rate) [1].
Solution Stability	BHX solutions in the mobile phase were found to be stable for at least 72 hours under refrigeration and at room temperature [1].

Key Takeaways for Professionals

- **Method of Choice:** HPLC is the most robust, specific, and widely used technique for the content uniformity testing of BHX, especially when monitoring for impurities.
- **Sample Preparation is Critical:** The use of ultrasonication during extraction is highly effective, particularly for complex formulations like ODTs and sustained-release minitablets.
- **Validation is Mandatory:** The method must be fully validated per ICH guidelines to ensure that the results are reliable and meet regulatory standards for drug product quality control.

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